Tyropanoate sodium

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyropanoate sodium is synthesized from tyropanoic acid. The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale iodination reactions followed by purification processes to ensure the compound’s purity and efficacy . The final product is then formulated into a suitable dosage form for medical use .

Chemical Reactions Analysis

Types of Reactions

Tyropanoate sodium undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various iodinated derivatives and reduced forms of the compound .

Scientific Research Applications

Tyropanoate sodium has several scientific research applications, including:

Chemistry: Used as a radiocontrast agent in various chemical analyses.

Biology: Employed in biological studies to visualize and diagnose gallstones.

Medicine: Widely used in medical imaging for the diagnosis of gallstones and other biliary tract disorders.

Industry: Utilized in the production of radiocontrast agents for medical imaging.

Mechanism of Action

Tyropanoate sodium exerts its effects by obstructing X-rays due to the presence of heavy iodine atoms . After injection, the compound is rapidly excreted into the bile, where it provides a clear contrast image of the gallbladder and biliary tract . The molecular targets include the biliary tract, where the compound accumulates and provides a visible image under X-ray .

Comparison with Similar Compounds

Similar Compounds

Iopanoic acid: Another radiocontrast agent used in cholecystography.

Iodipamide: Used for similar diagnostic purposes in medical imaging.

Uniqueness

Tyropanoate sodium is unique due to its rapid excretion into the bile and its ability to provide clear and detailed images of the gallbladder and biliary tract . Its high iodine content makes it particularly effective as a radiocontrast agent .

Biological Activity

Tyropanoate sodium, a radiocontrast agent, is primarily utilized in the diagnostic imaging of the gallbladder through oral cholecystography. This compound is known for its unique properties that enhance the visibility of gallbladder structures during X-ray examinations. The following sections provide an in-depth analysis of its biological activity, including pharmacokinetics, clinical studies, and comparative effectiveness with other contrast agents.

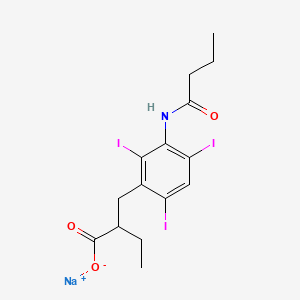

This compound is a derivative of tyropanoic acid, characterized by its three heavy iodine atoms that effectively obstruct X-rays, thereby allowing for clear imaging of the gallbladder. The chemical structure is represented as follows:

- Chemical Formula :

- Molecular Weight : 663.008 g/mol

- IUPAC Name : Sodium N-[3-(2-carboxy-2-ethylethyl)-2,4,6-triiodophenyl]butanecarboximidate

This compound functions by increasing the contrast between the gallbladder and surrounding tissues, facilitating the detection of abnormalities such as gallstones.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered in both single and divided doses. Studies have shown that administering the compound in divided doses over 4 to 10 hours results in significantly lower peak blood iodine levels compared to a single dose regimen. This approach not only maintains adequate visualization in imaging but also reduces potential side effects associated with high iodine concentrations in the bloodstream .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound in comparison to other contrast agents like iopanoic acid and ipodate sodium. Key findings from these studies include:

- Study Design : A comparative study involving multiple groups of patients receiving different contrast agents.

- Results : this compound demonstrated intermediate effectiveness in gallbladder opacification compared to its counterparts .

Table 1: Comparative Effectiveness of Contrast Agents

| Contrast Agent | Gallbladder Opacification | Peak Iodine Levels | Side Effects |

|---|---|---|---|

| This compound | Intermediate | Lower | Mild diarrhea |

| Iopanoic Acid | High | Higher | Diarrhea, urination disorders |

| Ipodate Sodium | High | Higher | Similar to iopanoic acid |

Case Studies

- Cholecystography in Acute Pancreatitis : A study involving 24 patients with acute pancreatitis showed that this compound effectively evaluated gallbladder function despite abnormal liver function tests .

- Safety Profile : In a clinical trial involving healthy adults, various regimens of this compound were tested for their safety and effectiveness. The results indicated that lower doses administered over time minimized adverse effects while still providing adequate imaging results .

Toxicological Considerations

The safety profile of this compound has been assessed through various toxicological studies. It was found that the sustained-release formulation exhibited significantly lower acute oral toxicity compared to conventional formulations . Additionally, monitoring for adverse effects such as gastrointestinal disturbances and urination disorders is recommended during its use.

Properties

CAS No. |

7246-21-1 |

|---|---|

Molecular Formula |

C15H18I3NNaO3 |

Molecular Weight |

664.01 g/mol |

IUPAC Name |

sodium;2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoate |

InChI |

InChI=1S/C15H18I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22); |

InChI Key |

SOYYVBSRTOFMPV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)[O-])I)I.[Na+] |

Isomeric SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)[O-])I)I.[Na+] |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I.[Na] |

Appearance |

Solid powder |

melting_point |

209.0 °C |

Key on ui other cas no. |

7246-21-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bilopaque Sodium Tyropanoate Sodium, Tyropanoate Tyropanoate Tyropanoate Sodium Tyropanoate, Sodium WIN 88512 WIN-88512 WIN88512 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.